2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
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Overview
Description
2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine is a complex organic compound with the molecular formula C13H19N3S.
Preparation Methods
The synthesis of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine typically involves multi-step organic reactions. The process starts with the formation of the pyrazole ring, followed by the introduction of the isobutyl and thiophene groups. The final step involves the attachment of the ethanamine group. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine stands out due to its unique combination of functional groups. Similar compounds include:
2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine: Differing only in the position of the substituent on the pyrazole ring.
1-(2-Methylpropyl)-3-(3-thienyl)-1H-pyrazole-4-ethanamine: Another isomer with similar properties but different structural arrangement.
Biological Activity
2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine is a novel compound belonging to the pyrazole family, characterized by its unique structural features, including an isobutyl group and a thiophene moiety. These structural components potentially enhance its biological activity, making it a subject of interest in medicinal chemistry. This article presents a detailed overview of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H19N3S, with a molecular weight of 249.38 g/mol. The presence of both the thiophene and pyrazole rings contributes to its electronic properties, which are crucial for its interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activities. Pyrazole derivatives are noted for their antibacterial and antifungal properties. For instance, studies have shown that specific pyrazole derivatives can inhibit the growth of various bacterial strains, including resistant strains such as MRSA, and fungi like Candida spp..
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Activity Type | MIC (µg/mL) | Reference |
---|---|---|---|
Pyrazole A | Antibacterial | 8.0 | |
Pyrazole B | Antifungal | 15.0 | |
Pyrazole C | Antibacterial (MRSA) | 6.0 |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. These compounds can inhibit key inflammatory pathways, suggesting their use in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the modulation of cytokine production and inhibition of inflammatory mediators like COX enzymes .
Cytotoxic Activity
Cytotoxicity studies reveal that certain pyrazole derivatives demonstrate significant activity against various cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It can interact with specific receptors, altering their activity and downstream signaling pathways.
- Cellular Uptake : The structural characteristics facilitate cellular uptake, enhancing bioavailability and efficacy.
Case Studies
Recent studies have explored the structure–activity relationships (SAR) of pyrazole derivatives, highlighting how modifications to the thiophene or pyrazole rings can significantly impact biological activity. For instance, substituents at specific positions on the thiophene ring have been correlated with increased potency against certain bacterial strains .
Properties
Molecular Formula |
C13H19N3S |
---|---|
Molecular Weight |
249.38 g/mol |
IUPAC Name |
2-[2-(2-methylpropyl)-5-thiophen-3-ylpyrazol-3-yl]ethanamine |
InChI |
InChI=1S/C13H19N3S/c1-10(2)8-16-12(3-5-14)7-13(15-16)11-4-6-17-9-11/h4,6-7,9-10H,3,5,8,14H2,1-2H3 |
InChI Key |
JEQVJIXRJKLQQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CSC=C2)CCN |
Origin of Product |
United States |
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